![molecular formula C19H12F4N6O3 B2892459 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892480-49-8](/img/structure/B2892459.png)

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

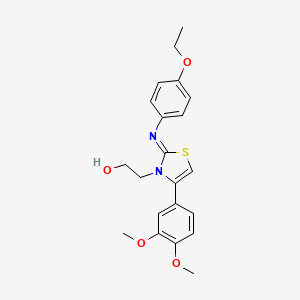

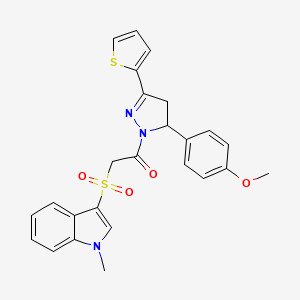

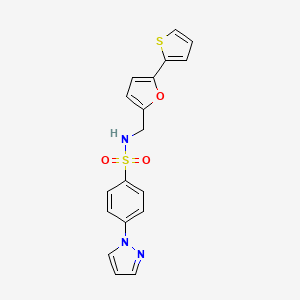

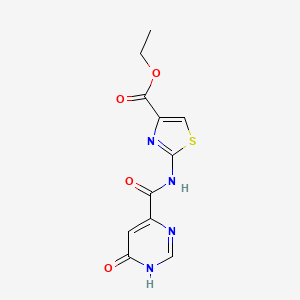

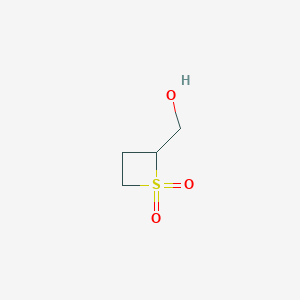

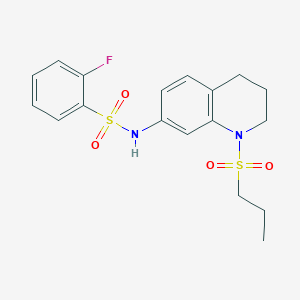

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl and trifluoromethoxyphenyl groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique

Radioligand Imaging Applications

Compounds within this chemical family, particularly those designed with fluorine atoms in their structures, have been explored for their potential in radioligand imaging. For instance, a study by Dollé et al. (2008) detailed the synthesis and application of a fluorine-18 labeled compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting its utility in in vivo imaging applications (Dollé, F., Hinnen, F., Damont, A., et al., 2008).

Potential Antiasthma Agents

Another research area has focused on derivatives of this compound class for potential antiasthma applications. Medwid et al. (1990) synthesized and tested a series of triazolo[1,5-c]pyrimidines as mediator release inhibitors, identifying several compounds with promising activity, indicating potential therapeutic applications in asthma management (Medwid, J., Paul, R., Baker, J., et al., 1990).

Anticancer and Antimicrobial Agents

The structural versatility of this compound family has also been exploited for the synthesis of anticancer and antimicrobial agents. For example, Zhang et al. (2007) reported on a series of triazolopyrimidines with a unique mechanism of tubulin inhibition, showcasing their potential as anticancer agents with the ability to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang, N., Ayral-Kaloustian, S., Nguyen, T., et al., 2007). Additionally, compounds with triazolo[1,5-a]pyrimidine structures have been evaluated for their antimycobacterial properties, as demonstrated by Abdel-Rahman et al. (2009), who found certain derivatives to be potent inhibitors of Mycobacterium tuberculosis (Abdel-Rahman, H., El-Koussi, N., Hassan, H. Y., 2009).

Antitumor Activity and Mechanism of Action

Research into the antitumor activity and mechanisms of action of these compounds has also been a focus. Fares et al. (2014) synthesized a series of pyrido[2,3-d]pyrimidine and triazolopyrimidine derivatives, evaluating their cytotoxic activity against cancer cell lines and elucidating their mechanisms of action, including cell cycle arrest and apoptosis induction (Fares, M., Abou-Seri, S. M., Abdel‐Aziz, H., et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N6O3/c20-11-1-5-13(6-2-11)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-12-3-7-14(8-4-12)32-19(21,22)23/h1-8,10H,9H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDRQCFQJVYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)

![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)

![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)

![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)